

# HPLC analysis dibutyl phenyl phosphate

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## Compound Focus: Dibutyl phenyl phosphate

CAS No.: 2528-36-1

Cat. No.: S567549

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## Principle of the Analysis

**Dibutyl phenyl phosphate** (dBPhP) is an organophosphate ester (OPE) used as a plasticizer and flame retardant. Its analysis is critical in environmental monitoring, pharmaceutical container compatibility studies, and toxicological research due to its potential as an endocrine disruptor and its detrimental effects on endochondral ossification and cardiotoxicity [1] [2]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principle technique for separating, identifying, and quantifying dBPhP from complex matrices. The method operates on the basis of hydrophobic interactions, where dBPhP (LogP 4.07) is retained on a non-polar stationary phase and eluted with a polar organic-aqueous mobile phase [3]. Coupling the HPLC system to a UV detector or a High-Resolution Mass Spectrometer (HRMS) provides high sensitivity and specificity, the latter being essential for confirming the identity of dBPhP through its characteristic fragmentation pathways [4].

## Materials and Equipment

### Chemical Reagents

- **Dibutyl Phenyl Phosphate standard** (CAS 2528-36-1) [3]
- **HPLC-grade Acetonitrile** [3] [5]
- **HPLC-grade Water**
- **Phosphoric Acid** (for UV detection) or **Formic Acid** (for MS detection) [3] [6]

- **Isopropanol** (for preparation of stock solutions and extracts) [5]

## Equipment and Consumables

- **HPLC or UPLC System** equipped with a pump, autosampler, and column oven [3] [5]
- **Detector:** Photodiode Array (PDA) UV detector or High-Resolution Mass Spectrometer (e.g., Orbitrap-based HRMS) [5] [4]
- **Analytical Column: Newcrom R1** column (100 x 4.6 mm, 3  $\mu$ m particle size) is highly recommended [3] [6]. Alternative columns with low silanol activity and similar reversed-phase properties can be evaluated.
- **Syringe Filters:** Nylon or PTFE, 0.2  $\mu$ m pore size
- **Volumetric Flasks,** pipettes, and vials

## Experimental Protocol

### Preparation of Solutions

- **Mobile Phase A:** 0.1% (v/v) Phosphoric Acid in HPLC-grade water. For MS compatibility, use 0.1% (v/v) Formic Acid instead [3] [6].
- **Mobile Phase B:** 0.1% (v/v) Phosphoric Acid (or Formic Acid) in Acetonitrile [3].
- **Diluent:** Water:Acetonitrile (80:20, v/v) [7].
- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of dBPhP reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Store at -20°C when not in use.
- **Calibration Standard Solutions:** Prepare a series of working standards by serial dilution of the stock solution with diluent to cover the expected concentration range (e.g., from LOQ to 150% of the target analyte concentration) [7].

### Sample Preparation

- **Solid Samples (e.g., plastics, dust):** Extract a homogenized sample with an appropriate solvent (e.g., isopropanol/water mixtures or acetonitrile) using sonication or accelerated solvent extraction [5].
- **Liquid Samples (e.g., water, biological fluids):** Perform liquid-liquid extraction with acetonitrile or solid-phase extraction (SPE) using a hydrophobic sorbent (e.g., C18) [8].
- **Filter:** Pass all final extracts through a 0.2  $\mu$ m syringe filter into an HPLC vial prior to analysis.

## Instrumental Parameters and Gradient Program

The following method is scalable and can be used for both analytical and preparative separation [3] [6].

- **Column:** Newcrom R1, 100 x 4.6 mm, 3  $\mu$ m
- **Column Temperature:** 25°C
- **Flow Rate:** 1.2 mL/min
- **Injection Volume:** 20  $\mu$ L
- **Detection (UV):** 210 nm [7]

The following table summarizes the gradient elution program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.01	95	5
30	85	15
50	60	40
65	35	65
67	95	5
75	95	5

## Mass Spectrometric Detection (Optional)

For unambiguous identification and confirmation, use HRMS with the following typical conditions [4]:

- **Ionization Source:** Electrospray Ionization (ESI), positive mode
- **Fragmentation:** High-energy Collision-Induced Dissociation (HCD)
- **Mass Analyzer:** Orbitrap
- **Scan Mode:** Full MS and data-dependent MS/MS (dd-MS2) for fragmentation.

## Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure reliability, with key parameters summarized in the table below [7]:

Validation Parameter	Result / Acceptance Criteria
Specificity	No interference from blank or sample matrix at dBPhP retention time. Peak purity > 99% [7].
Linearity	Correlation coefficient (r) > 0.999 over the range of LOQ to 150% of specification level [7].
Accuracy (Recovery)	98.5% - 101.1% (Recovery within 90-110% is acceptable) [7].
Precision (Repeatability)	%RSD of area for six preparations $\leq$ 2.0% [7].
Limit of Detection (LOD)	Signal-to-noise ratio $\geq$ 3.
Limit of Quantification (LOQ)	Signal-to-noise ratio $\geq$ 10. The method should be accurate and precise at the LOQ [7].
Robustness	Deliberate, small changes in flow rate ( $\pm$ 0.2 mL/min), column temperature ( $\pm$ 5°C), and wavelength ( $\pm$ 3 nm) result in system suitability parameters (plate count, tailing, resolution) within acceptable limits [7].

## Data Analysis and Interpretation

### Identification

- Retention Time Comparison:** The analyte in the sample is identified by comparing its retention time with that of the dBPhP standard under identical conditions (tolerance  $\pm$ 2%).
- Mass Spectrometric Confirmation:** For HRMS data, the precursor ion  $[M+H]^+$  for dBPhP is at  $m/z$  287.1328 ( $C_{14}H_{24}O_4P^+$ ). The fragmentation pattern should be examined for characteristic ions

resulting from C-O and P-O bond cleavages, which are typical for aromatic organophosphate esters [4].

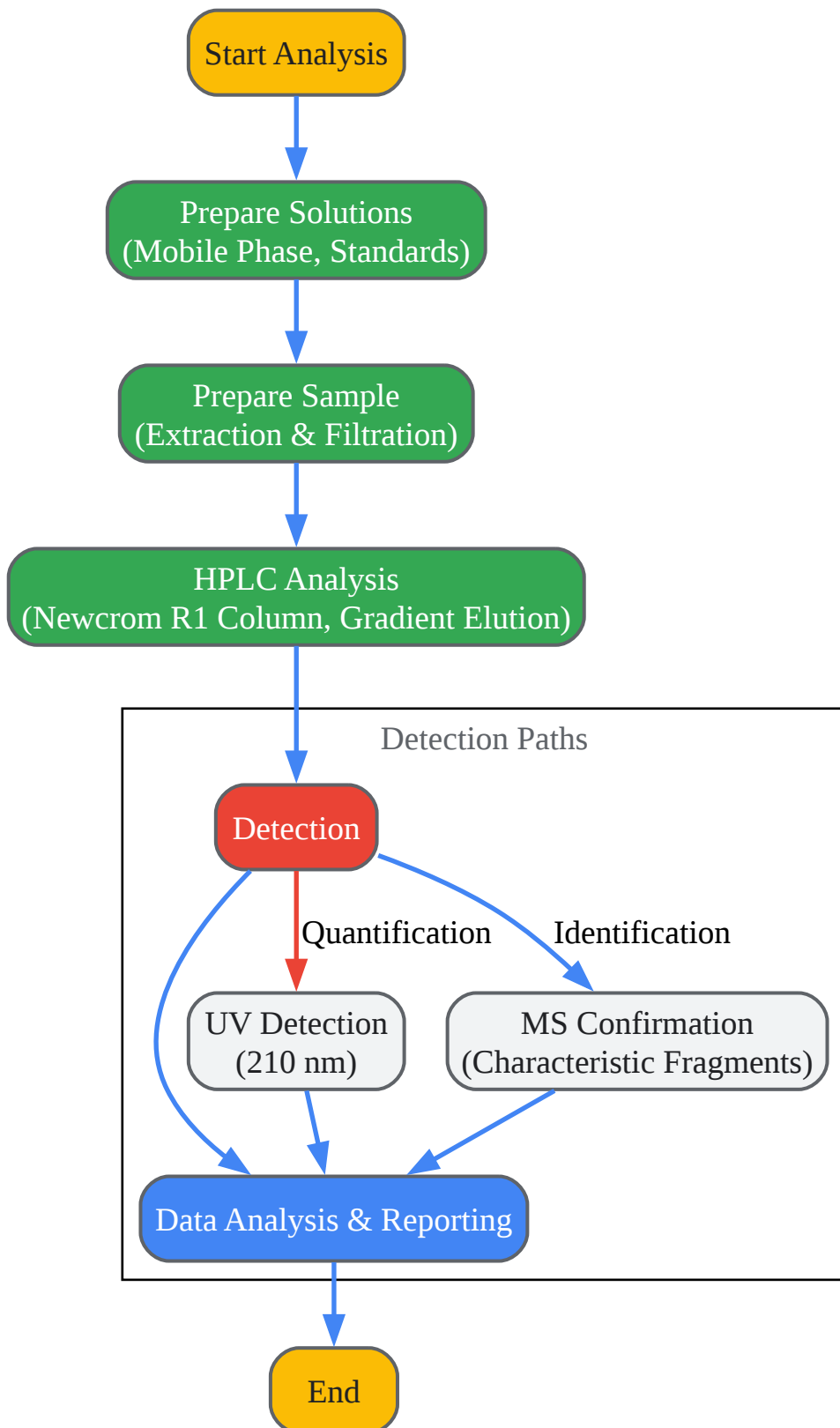
## Quantification

- Construct a calibration curve by plotting the peak area of dBPhP against the corresponding concentration.
- Use linear regression analysis to obtain the curve's equation and correlation coefficient.
- The concentration of dBPhP in unknown samples is calculated using the regression equation from the calibration curve.

## Troubleshooting and Best Practices

- **Peak Tailing:** Ensure the use of a column with low silanol activity (like Newcrom R1) and adequate acidification of the mobile phase to suppress interaction with residual silanols [3] [6].
- **Low Sensitivity:** Check the detection wavelength (use 210 nm for higher sensitivity) or consider pre-concentrating the sample extract [7].
- **High Background in MS:** Ensure that all plastic components in the HPLC system flow path (e.g., syringe, tubing, fittings) are minimized or are of metal/PEEK construction, as plasticizers like dBPhP can leach from these materials [5].
- **Column Preservation:** Flush and store the column in a solvent compatible with the mobile phase (e.g., acetonitrile/water) as per manufacturer's instructions.

The following workflow diagram illustrates the complete analytical procedure:



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## Applications and Toxicological Significance

This validated method is applicable in various fields:

- **Pharmaceutical Development:** Screening for extractables and leachables from single-use bioprocessing plastic components (bags, tubing, films) that can compromise product safety and efficacy [5].
- **Environmental Monitoring:** Determining dBPhP levels in water, soil, and dust samples to assess environmental contamination and human exposure risks [2] [9].
- **Toxicological Studies:** Enabling research into the adverse effects of dBPhP and related OPEs, such as inhibition of Hedgehog signaling in bone development [1] or induction of ferroptosis leading to cardiotoxicity [2].

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